Eicosapentaenoyl Ethanolamide-d4
Eicosapentaenoyl Ethanolamide-d4
Eicosapentaenoyl ethanolamide (EPEA)-d4 contains four deuterium atoms at the 1, 1/', 2, and 2/' positions. It is intended for use as an internal standard for the quantification of EPEA by GC- or LC-mass spectrometry. Eicosapentaenoyl Ethanolamide (EPEA) is an N-acylethanolamide that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes. Produced endogenously from eicosapentaenoic acid, EPEA serves as a metabolic signal that couples nutrient availability with growth and lifespan. EPEA also has anti-inflammatory properties, suppressing the expression of IL-6 and MCP-1 in 3T3-L1 adipocytes in response to lipopolysaccharide.
Brand Name:
Vulcanchem
CAS No.:
946524-41-0
VCID:
VC0164113
InChI:
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2
SMILES:
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula:
C22H35NO2
Molecular Weight:
349.5 g/mol
Eicosapentaenoyl Ethanolamide-d4
CAS No.: 946524-41-0
Cat. No.: VC0164113
Molecular Formula: C22H35NO2
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Eicosapentaenoyl ethanolamide (EPEA)-d4 contains four deuterium atoms at the 1, 1/', 2, and 2/' positions. It is intended for use as an internal standard for the quantification of EPEA by GC- or LC-mass spectrometry. Eicosapentaenoyl Ethanolamide (EPEA) is an N-acylethanolamide that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes. Produced endogenously from eicosapentaenoic acid, EPEA serves as a metabolic signal that couples nutrient availability with growth and lifespan. EPEA also has anti-inflammatory properties, suppressing the expression of IL-6 and MCP-1 in 3T3-L1 adipocytes in response to lipopolysaccharide. |
|---|---|
| CAS No. | 946524-41-0 |
| Molecular Formula | C22H35NO2 |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide |
| Standard InChI | InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
| Standard InChI Key | OVKKNJPJQKTXIT-CFUIKADRSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
| SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
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